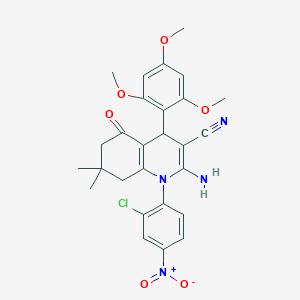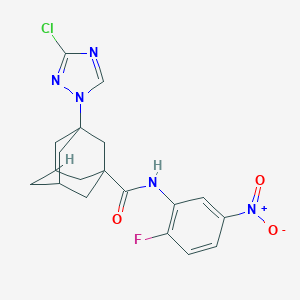
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a nitrophenyl group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the triazole ring is usually achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, often using adamantane derivatives and suitable leaving groups.
Coupling with the Nitrophenyl Group: The final step involves coupling the triazole-adamantane intermediate with a nitrophenyl derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the adamantane moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: :
Properties
Molecular Formula |
C19H19ClFN5O3 |
|---|---|
Molecular Weight |
419.8g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(2-fluoro-5-nitrophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H19ClFN5O3/c20-17-22-10-25(24-17)19-7-11-3-12(8-19)6-18(5-11,9-19)16(27)23-15-4-13(26(28)29)1-2-14(15)21/h1-2,4,10-12H,3,5-9H2,(H,23,27) |
InChI Key |
LJJNKGFMSLLFBY-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])F |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


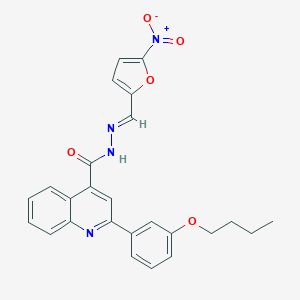
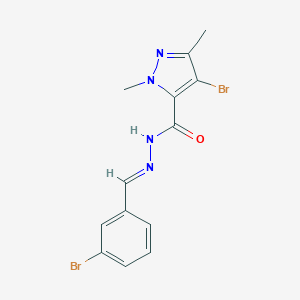

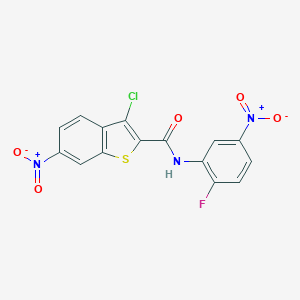
![2-AMINO-4-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445663.png)
![3-chloro-6-fluoro-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B445664.png)
![4-[(cyclohexylcarbamoyl)amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide](/img/structure/B445666.png)
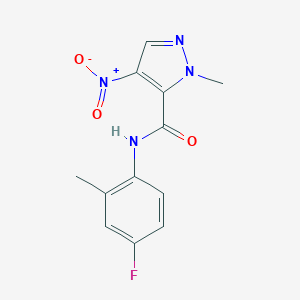
![5-bromo-N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B445668.png)
![N~8~-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE](/img/structure/B445669.png)
![2-amino-1-{4-ethoxy-2-nitrophenyl}-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445670.png)
![N-[3-(N-{[2-(2,5-dimethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-furamide](/img/structure/B445673.png)
![4-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxyphenyl]-2-methyl-5-oxo-N-pyridin-2-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B445676.png)
